![molecular formula C9H6Cl2F2O3 B1410916 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid CAS No. 1807178-38-6](/img/structure/B1410916.png)
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, also known as DCDFP-A, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that can be used to synthesize a wide range of compounds. DCDFP-A is widely used in laboratory experiments due to its low toxicity and relative stability.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a scavenger for metals, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of pesticides. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been used in the study of enzyme inhibition and the regulation of gene expression.
Mechanism of Action
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids. It has been shown to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the conversion of fatty acids to fatty acyl-CoA molecules. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as the synthesis of fatty acids. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Furthermore, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, as well as the activity of enzymes involved in the metabolism of cholesterol.
Advantages and Limitations for Lab Experiments
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a low toxicity. In addition, it is relatively easy to synthesize, and it can be used to synthesize a wide range of compounds. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to purify. In addition, it can be difficult to control the reaction conditions when synthesizing 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.
Future Directions
There are several potential future directions for the use of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. It could be used in the synthesis of new pharmaceuticals, or in the production of polymers. In addition, it could be used to develop new methods for the synthesis of other compounds, or to study the regulation of gene expression. Furthermore, it could be used to develop new methods for the synthesis of fatty acids and cholesterol, or to study enzyme inhibition. Finally, it could be used in the development of new pesticides, or to study the metabolism of fatty acids.
properties
IUPAC Name |
2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRTUWFXVSMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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